2-Chloro-6-(methylthio)benzo[d]oxazole
Description
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
ITNVEXGSALOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from 2-aminophenol or substituted phenols, which undergo cyclization with appropriate reagents to form the benzo[d]oxazole ring. The methylthio group is introduced either before or after ring closure, depending on the route, and chlorination is performed selectively at the 2-position.
Stepwise Preparation Method (Based on Patent CN104292179A and Related Literature)
A representative synthetic route involves the following key steps:
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |
|---|---|---|---|---|---|
| 1 | Reduction | 2-nitro-4-methylphenol | Hydrogenation with Pd/C in methanol, room temp, 8 h | 2-amino-4-methylphenol | ~87% (13g from 15g) |
| 2 | Cyclization | 2-amino-4-methylphenol | Potassium ethyl xanthate in pyridine, reflux 3 h | 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone | ~75% (9g from 12g) |
| 3 | Chlorination | 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone | Sulfur oxychloride, reflux 22 h | 2-chloro-5-methyl benzo[d]oxazole | ~90% (7.2g from 8g) |
| 4 | Oxidation | 2-chloro-5-methyl benzo[d]oxazole | Tin anhydride in methylene dichloride, room temp, 12 h | 2-chlorobenzo[d]oxazole-5-formaldehyde | ~40% (2.9g from 6g) |
This method highlights a multi-step approach involving reduction, cyclization, chlorination, and oxidation to achieve the target compound or closely related derivatives.
Methylthio Group Introduction
The methylthio substituent at the 6-position can be introduced via nucleophilic substitution or thiolation reactions on appropriately functionalized benzo[d]oxazole intermediates:
- Thiolations : Reaction of benzo[d]oxazole-2-thiol with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to yield 2-(methylthio)benzo[d]oxazole derivatives.
- Substitution on Halomethyl Intermediates : 2-(chloromethyl)benzo[d]oxazole intermediates can be reacted with thiolate nucleophiles (e.g., sodium methylthiolate) to form the methylthio-substituted product.
Cyclization Methods
Cyclization to form the benzo[d]oxazole ring is commonly achieved by:
- Dehydrative cyclization of 2-aminophenol derivatives with thiol-containing reagents in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid.
- Williamson ether synthesis -type reactions where benzo[d]oxazole-2-thiol intermediates react with alkyl halides to form thioether linkages.
Alternative and Green Approaches
Recent advances emphasize greener and more efficient methods:
- Use of microwave-assisted synthesis to accelerate cyclization and substitution reactions, reducing reaction times and improving yields.
- Employing catalysts such as metal triflates or ionic liquids to enhance selectivity and reduce harsh reaction conditions.
- Continuous flow synthesis techniques for industrial scale-up, improving safety and reproducibility.
Detailed Research Findings and Comparative Analysis
Summary Table of Key Preparation Methods for 2-Chloro-6-(methylthio)benzo[d]oxazole
| Step | Reaction Type | Typical Reagents / Conditions | Outcome / Product | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction | Pd/C, H2, MeOH, RT, 8 h | 2-amino-4-methylphenol | 85–90 | Selective nitro reduction |
| 2 | Cyclization | Potassium ethyl xanthate, pyridine, reflux 3 h | 5-methyl benzo[d]oxazole intermediate | 70–80 | Efficient ring formation |
| 3 | Chlorination | SOCl2, reflux 22 h | 2-chloro-5-methyl benzo[d]oxazole | 85–90 | Selective chlorination |
| 4 | Thiolation | Sodium methylthiolate or methyl iodide, base | 2-chloro-6-(methylthio)benzo[d]oxazole | 75–85 | Introduction of methylthio group |
| 5 | Oxidation (optional) | Tin anhydride, CH2Cl2, RT, 12 h | Aldehyde derivatives or further functionalized | 40–50 | For further derivatization |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Chloro-6-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzo[d]oxazole derivatives are highly dependent on substituent type, position, and electronic nature. Key comparisons include:
†Structural similarity inferred from ; ‡Thiazole analogue with similar substituent positions.
- Substituent Position: 5-Methyl derivatives exhibit higher biological activity (lower IC₅₀) than 5-chloro analogues, suggesting electron-donating groups enhance potency .
- Heteroatom Variation : Replacing oxazole’s oxygen with sulfur (e.g., benzo[d]thiazole derivatives) increases lipophilicity and alters electronic properties, impacting applications in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
